molecular formula C22H20ClN3O4S B3577291 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide

4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide

Cat. No.: B3577291
M. Wt: 457.9 g/mol
InChI Key: FNCUPCPTHAUCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with a focus on scalability and cost-effectiveness. The use of solid acid catalysts and ultrasonic irradiation can be adapted for large-scale production, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide involves its interaction with specific molecular targets and pathways. It acts as a tyrosine-protein kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and playing a role in the regulation of angiogenesis, cell survival, and migration .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide

Uniqueness

4-[[4-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide is unique due to its specific structural features and its ability to inhibit tyrosine-protein kinases. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar benzanilides .

Properties

IUPAC Name

4-[[4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-31(29,30)26(14-15-2-8-18(23)9-3-15)20-12-6-17(7-13-20)22(28)25-19-10-4-16(5-11-19)21(24)27/h2-13H,14H2,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCUPCPTHAUCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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